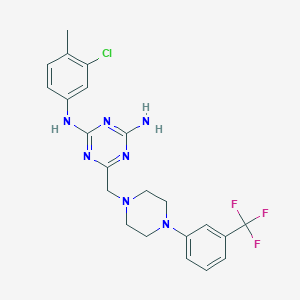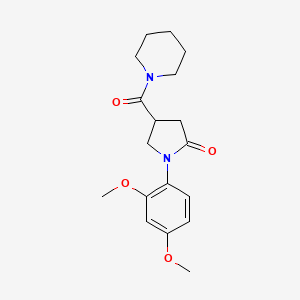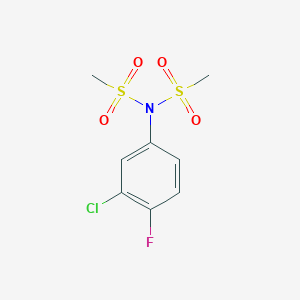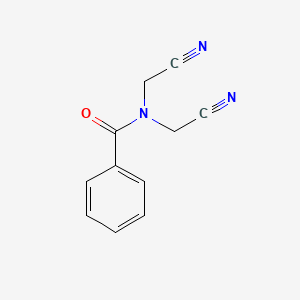
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl4NO2S and a molecular weight of 371.07 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.
Analyse Des Réactions Chimiques
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and thiols.
Applications De Recherche Scientifique
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, leading to inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective against certain diseases and microorganisms . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-chloro-N-(2-chlorophenyl)-2-nitrobenzenesulfonamide: This compound has a similar structure but with different substituents on the benzene ring, leading to variations in its chemical and biological properties.
2-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide: This compound differs in the position of the chlorine atoms, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the sulfonamide group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
329937-41-9 |
|---|---|
Formule moléculaire |
C12H7Cl4NO2S |
Poids moléculaire |
371.1 g/mol |
Nom IUPAC |
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H |
Clé InChI |
RFWDFKPDZLKEKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)


![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)

![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)

![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
![6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14961499.png)
![1-(4-bromophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14961503.png)

![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
